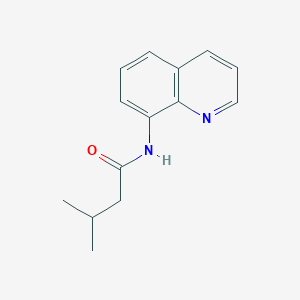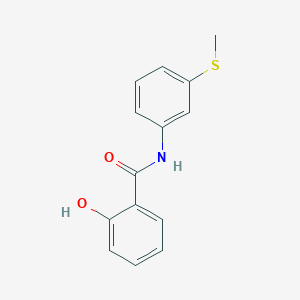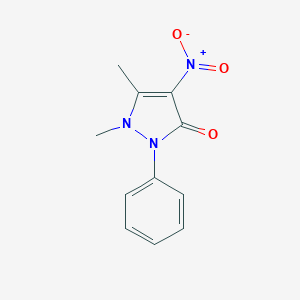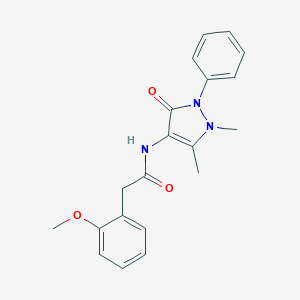![molecular formula C16H15NO3 B353665 [4-(N-acetylanilino)phenyl] acetate CAS No. 16882-88-5](/img/structure/B353665.png)
[4-(N-acetylanilino)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(N-acetylanilino)phenyl] acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to an aniline moiety, which is further connected to a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(N-acetylanilino)phenyl] acetate typically involves the acetylation of 4-aminophenyl acetate. One common method is the reaction of 4-aminophenyl acetate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as pyridine propyl sulfonic acid ionic liquid can enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: [4-(N-acetylanilino)phenyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetylaniline and phenol.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 4-acetylaniline and phenol.
Reduction: 4-aminophenyl acetate and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(N-acetylanilino)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(N-acetylanilino)phenyl] acetate involves its interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release active metabolites that exert biological effects. The compound can also interact with cellular proteins and enzymes, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in the synthesis of various organic compounds.
4-Acetamidophenol: Known for its analgesic and antipyretic properties, commonly used in over-the-counter medications.
Uniqueness: [4-(N-acetylanilino)phenyl] acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[4-(N-acetylanilino)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(14-6-4-3-5-7-14)15-8-10-16(11-9-15)20-13(2)19/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCUPIKDVRIGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B353609.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-5-(phenoxymethyl)-2-furamide](/img/structure/B353626.png)
![{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B353697.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B353702.png)


![3-Pyridyl{[3-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B353720.png)

![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)
![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)

